molecular formula C20H27NO3 B220847 17-Cyano-9,17-dihydroxyandrost-4-ene-3-one CAS No. 116256-35-0

17-Cyano-9,17-dihydroxyandrost-4-ene-3-one

Cat. No. B220847
CAS RN: 116256-35-0
M. Wt: 329.4 g/mol
InChI Key: UHCRRDZEBITSMZ-ZLHCHQMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

17-Cyano-9,17-dihydroxyandrost-4-ene-3-one, also known as Cyanostane, is a synthetic anabolic-androgenic steroid. It is a derivative of DHT and is structurally similar to other anabolic steroids such as Superdrol and Epistane. Cyanostane is known for its ability to promote muscle growth, increase strength, and enhance athletic performance.

Mechanism of Action

17-Cyano-9,17-dihydroxyandrost-4-ene-3-one works by binding to androgen receptors in the body, which are found in muscle tissue and other organs. This binding activates the androgen receptor, which promotes muscle growth and protein synthesis. 17-Cyano-9,17-dihydroxyandrost-4-ene-3-one also has anti-catabolic effects, which means it can prevent muscle breakdown and promote recovery after exercise.
Biochemical and Physiological Effects
17-Cyano-9,17-dihydroxyandrost-4-ene-3-one has a number of biochemical and physiological effects on the body. It increases protein synthesis and nitrogen retention, which leads to increased muscle mass and strength. It also enhances glycogen storage, which can improve endurance and recovery. Additionally, 17-Cyano-9,17-dihydroxyandrost-4-ene-3-one has been shown to increase red blood cell production, which can improve oxygen delivery to muscles and enhance athletic performance.

Advantages and Limitations for Lab Experiments

17-Cyano-9,17-dihydroxyandrost-4-ene-3-one has a number of advantages for use in lab experiments. It is a potent anabolic steroid that can be used to study muscle growth and athletic performance. It is also relatively easy to synthesize and can be produced in large quantities. However, there are also limitations to its use. 17-Cyano-9,17-dihydroxyandrost-4-ene-3-one is a controlled substance, which means it can be difficult to obtain for research purposes. It is also expensive and can be toxic at high doses.

Future Directions

For research include exploring its potential as a treatment for muscle wasting and developing new derivatives with improved efficacy and safety profiles.

Synthesis Methods

17-Cyano-9,17-dihydroxyandrost-4-ene-3-one is synthesized from 4-androstenedione, a naturally occurring steroid hormone. The synthesis process involves a series of chemical reactions, including acetylation, oxidation, and cyanoethylation. The resulting compound is a white crystalline powder with a molecular weight of 337.49 g/mol.

Scientific Research Applications

17-Cyano-9,17-dihydroxyandrost-4-ene-3-one has been used extensively in scientific research to study its effects on muscle growth and athletic performance. It has been shown to increase muscle mass and strength in animal studies, and has also been used in human studies to investigate its potential as a performance-enhancing drug.

properties

CAS RN

116256-35-0

Product Name

17-Cyano-9,17-dihydroxyandrost-4-ene-3-one

Molecular Formula

C20H27NO3

Molecular Weight

329.4 g/mol

IUPAC Name

(8S,10S,13S,14S)-9,17-dihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-17-carbonitrile

InChI

InChI=1S/C20H27NO3/c1-17-7-5-14(22)11-13(17)3-4-16-15-6-8-19(23,12-21)18(15,2)9-10-20(16,17)24/h11,15-16,23-24H,3-10H2,1-2H3/t15-,16-,17-,18-,19?,20?/m0/s1

InChI Key

UHCRRDZEBITSMZ-ZLHCHQMRSA-N

Isomeric SMILES

C[C@]12CCC3([C@H]([C@@H]1CCC2(C#N)O)CCC4=CC(=O)CC[C@@]43C)O

SMILES

CC12CCC3(C(C1CCC2(C#N)O)CCC4=CC(=O)CCC43C)O

Canonical SMILES

CC12CCC3(C(C1CCC2(C#N)O)CCC4=CC(=O)CCC43C)O

Other CAS RN

116256-35-0

synonyms

17-CDAEO
17-cyano-9,17-dihydroxyandrost-4-ene-3-one
17beta-cyano-9alpha,17alpha-dihydroxyandrost-4-en-3-one

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.